13-cis-Retinoyl-beta-glucuronide

Overview

Description

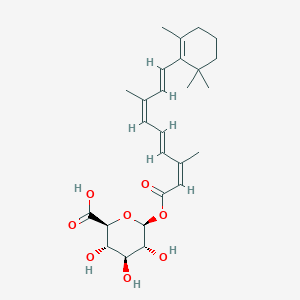

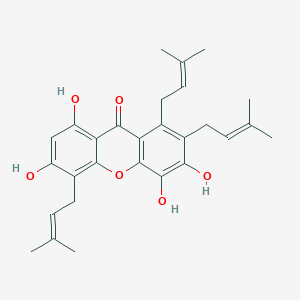

13-cis-Retinoyl-beta-glucuronide is a metabolite of retinoic acid . It is a class of compounds consisting of four isoprenoid units joined in a head-to-tail manner . The retinoid molecule can be divided into three parts: a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .

Synthesis Analysis

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the metabolism of retinoic acid. It has been found that both all-trans and 13-cis-retinoic acid are metabolized to 13-cis-4-oxo-retinoic acid in vitamin A-sufficient hamsters . Studies have demonstrated that both all-trans and 13-cis-retinoic acid in a ratio of 2:1 are present in the intestinal mucosa of bile duct-cannulated rats shortly after the administration of all-trans-retinoic acid .Molecular Structure Analysis

The molecular structure of 13-cis-Retinoyl-beta-glucuronide includes a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group . The chemical formula is C26H36O8 .Chemical Reactions Analysis

The chemical reactions involving 13-cis-Retinoyl-beta-glucuronide include the metabolism of retinoic acid. Tretinoin is metabolized to isotretinoin, which is then converted to 13-cis-4-Oxoretinoic acid and 13-cis-Retinoyl-beta-glucuronide .Physical And Chemical Properties Analysis

The physical and chemical properties of 13-cis-Retinoyl-beta-glucuronide include a molecular weight average of 476.566 and a monoisotopic weight of 476.241018119 . It has a chemical formula of C26H36O8 . Its IUPAC name is (2S,3S,4S,5R,6S)-6-{[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .Scientific Research Applications

Dermatology: Treatment of Acne and Skin Disorders

13-cis-Retinoyl-beta-glucuronide: is a metabolite of 13-cis-retinoic acid, which is commonly known as isotretinoin. Isotretinoin is a well-known treatment for severe acne due to its ability to reduce sebum production, inhibit the growth of acne-causing bacteria, and decrease inflammation . Its efficacy in treating a variety of skin disorders makes it a staple in dermatological research and therapy.

Oncology: Cancer Prevention and Treatment

Research has indicated that 13-cis-retinoic acid, and by extension its glucuronide conjugate, can inhibit the growth of tumors . This property is being explored for the prevention and treatment of various cancers, making 13-cis-Retinoyl-beta-glucuronide a compound of interest in oncological studies.

Nutrition: Supporting Growth

As an isomer of retinoic acid, 13-cis-Retinoyl-beta-glucuronide is equivalent to all-trans-retinoic acid in supporting growth . This aspect is crucial in nutritional science, especially in the context of vitamin A sufficiency and its role in growth and development.

Pharmacokinetics: Metabolism and Transport

The metabolism and transport of 13-cis-Retinoyl-beta-glucuronide in the body are significant for understanding its pharmacokinetics. Studies have shown that both all-trans and 13-cis forms of retinoic acid are present in the intestinal mucosa and are metabolized to their respective glucuronide derivatives . This knowledge is vital for developing drug delivery systems and improving therapeutic efficacy.

Gastroenterology: Intestinal Mucosa Isomerization

The human small intestine can isomerize all-trans-retinoic acid to its 13-cis form. This isomerization process and the subsequent formation of 13-cis-Retinoyl-beta-glucuronide are important for understanding the metabolism of vitamin A in the gastrointestinal tract .

Teratology: Study of Birth Defects

13-cis-Retinoyl-beta-glucuronide: is less teratogenic compared to its all-trans counterpart. The study of its transport across the placenta and its effects on embryonic development is a critical area of research in teratology .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 13-cis-Retinoyl-beta-glucuronide, a metabolite of retinoic acid, are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in cell differentiation and proliferation .

Mode of Action

13-cis-Retinoyl-beta-glucuronide interacts with its targets, the RARs and RXRs, by binding to these receptors . This binding activates the receptors, leading to changes in gene expression that influence cell differentiation and proliferation .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in a wide range of biological processes, including embryonic development, vision, immune function, and homeostasis . The activation of RARs and RXRs by 13-cis-Retinoyl-beta-glucuronide leads to the regulation of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinoyl-beta-glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed and distributed throughout the body . It is metabolized primarily into cis metabolites . The compound’s bioavailability is influenced by its metabolism and the dose administered .

Result of Action

The molecular and cellular effects of 13-cis-Retinoyl-beta-glucuronide’s action include changes in gene expression that influence cell differentiation and proliferation . These changes can have significant effects on various biological processes, including embryonic development, vision, immune function, and homeostasis .

Action Environment

The action, efficacy, and stability of 13-cis-Retinoyl-beta-glucuronide can be influenced by various environmental factors. For example, the compound’s metabolism and bioavailability can be affected by factors such as diet and the presence of other compounds . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes and proteins .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-PLEZPQHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-cis-Retinoyl-beta-glucuronide | |

CAS RN |

78147-42-9 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 13-cis-Retinoyl-beta-glucuronide in the metabolism of 13-cis-retinoic acid?

A1: 13-cis-Retinoyl-beta-glucuronide is identified as a major metabolite of 13-cis-retinoic acid in multiple species, including cynomolgus monkeys [] and rabbits []. Research suggests that following oral administration of 13-cis-retinoic acid, both the parent drug and 13-cis-Retinoyl-beta-glucuronide are detectable in biological fluids like tears and lacrimal gland fluid []. This indicates that glucuronidation, the process of attaching a glucuronic acid molecule, is a significant metabolic pathway for 13-cis-retinoic acid.

Q2: Does 13-cis-Retinoyl-beta-glucuronide contribute to the teratogenic effects observed with 13-cis-retinoic acid administration?

A3: While 13-cis-Retinoyl-beta-glucuronide is found in the embryo after multiple dose administration of 13-cis-retinoic acid in mice, its transfer to the embryo is significantly less efficient compared to both 13-cis-retinoic acid and all-trans-retinoic acid []. The study suggests that while 13-cis-Retinoyl-beta-glucuronide, along with 13-cis-retinoic acid and all-trans-retinoic acid, could play a role in malformations, the potent teratogen all-trans-retinoic acid might be the major contributing factor due to its high concentration in the embryo during critical developmental periods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)

![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)